molecular formula C12H12O6 B14951092 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate

4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate

Katalognummer: B14951092
Molekulargewicht: 252.22 g/mol
InChI-Schlüssel: PILKRFCZJPVGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxy groups and acetate moiety differentiate it from other benzofuran derivatives, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H12O6

Molekulargewicht

252.22 g/mol

IUPAC-Name

(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl) acetate

InChI

InChI=1S/C12H12O6/c1-6(13)17-12-7-4-5-8(15-2)10(16-3)9(7)11(14)18-12/h4-5,12H,1-3H3

InChI-Schlüssel

PILKRFCZJPVGPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.